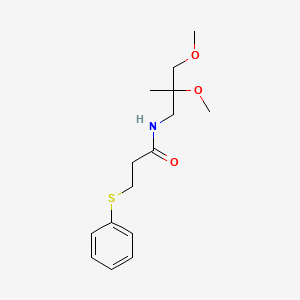

N-(2,3-dimethoxy-2-methylpropyl)-3-(phenylthio)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-15(19-3,12-18-2)11-16-14(17)9-10-20-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPUHKWBCNUGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCSC1=CC=CC=C1)(COC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,3-dimethoxy-2-methylpropyl)-3-(phenylthio)propanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Common Name : N-(2,3-dimethoxy-2-methylpropyl)-3-(phenylthio)propanamide

- CAS Number : 2034540-32-2

- Molecular Formula : C15H23NO3S

- Molecular Weight : 297.41 g/mol

The biological activity of N-(2,3-dimethoxy-2-methylpropyl)-3-(phenylthio)propanamide can be attributed to several mechanisms:

- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase, an enzyme critical in melanin synthesis. For instance, a related compound demonstrated significant inhibition of mushroom tyrosinase activity, suggesting potential applications in skin lightening and hyperpigmentation treatment .

- Antioxidant Activity : Compounds with similar structures have also exhibited antioxidant properties, which can protect cells from oxidative stress and damage. This is particularly relevant in dermatological applications where UV exposure is a concern .

- Multi-target Pharmacological Effects : The compound may act on multiple biological targets, enhancing its therapeutic potential across various conditions, including skin disorders and possibly cancer .

Biological Activity Overview

The biological activities of N-(2,3-dimethoxy-2-methylpropyl)-3-(phenylthio)propanamide can be summarized as follows:

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Tyrosinase Inhibition | Competitive inhibition | Significant reduction in melanin synthesis |

| Antioxidant Activity | Scavenging free radicals | Protects against oxidative stress |

| Anti-cancer Potential | Induction of apoptosis in cancer cells | Under investigation |

Case Studies and Research Findings

-

Tyrosinase Inhibition Study :

A study reported that a structurally similar compound was found to be 200 times more potent than kojic acid in inhibiting tyrosinase activity from mushrooms. This suggests that N-(2,3-dimethoxy-2-methylpropyl)-3-(phenylthio)propanamide may exhibit comparable or enhanced efficacy in reducing melanin production in human skin cells . -

Antioxidant Properties :

Research indicates that compounds with similar methoxy and phenylthio groups possess significant antioxidant capabilities. These properties are critical for developing topical formulations aimed at protecting skin from UV damage and aging . -

Multi-target Evaluation :

An evaluation highlighted the importance of assessing compounds for multi-target activity. N-(2,3-dimethoxy-2-methylpropyl)-3-(phenylthio)propanamide may be effective against multiple pathways involved in skin disorders and cancer, making it a candidate for further pharmacological studies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential : N-(2,3-dimethoxy-2-methylpropyl)-3-(phenylthio)propanamide has been studied for its potential therapeutic benefits. Research indicates that it may enhance the efficacy of certain therapeutic agents, particularly in cancer treatment.

Case Study: Cancer Treatment Enhancement

A study published in Cancer Chemotherapy and Pharmacology demonstrated that the compound could improve the therapeutic index of existing chemotherapeutics by modulating their pharmacokinetics and reducing side effects. The compound showed promise in enhancing drug absorption and bioavailability, making it a candidate for combination therapies .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against various pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 128 µg/mL |

| Staphylococcus aureus | 256 µg/mL |

| Candida albicans | 64 µg/mL |

In vitro assays have confirmed its potential as a broad-spectrum antimicrobial agent, making it relevant for developing new antibiotics .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that it may inhibit enzymes associated with neurodegenerative diseases.

Enzyme Inhibition Studies

Studies focusing on acetylcholinesterase inhibition have shown that N-(2,3-dimethoxy-2-methylpropyl)-3-(phenylthio)propanamide can reduce the activity of this enzyme, which is crucial in conditions like Alzheimer's disease. The inhibition rates observed were comparable to established neuroprotective agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the phenylthio group and methoxy substituents have been explored to enhance activity and selectivity.

Key Findings from SAR Studies

- Dimethoxy Group : Enhances solubility and bioavailability.

- Phenylthio Moiety : Contributes to increased binding affinity to biological targets.

These insights guide further synthesis efforts aimed at developing more potent analogs .

Synthesis and Development

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-3-(phenylthio)propanamide has been optimized through solid-phase synthesis techniques, allowing for high yields and purity. This method facilitates the exploration of various derivatives for enhanced biological activity.

Synthesis Overview

The synthetic route involves:

- Formation of the propanamide backbone.

- Introduction of the dimethoxy and phenylthio groups through nucleophilic substitution reactions.

This streamlined approach not only enhances efficiency but also reduces waste, aligning with green chemistry principles .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-(2,3-dimethoxy-2-methylpropyl)-3-(phenylthio)propanamide with related propanamide derivatives:

Key Differences and Implications

N-Substituent Complexity: The target compound’s 2,3-dimethoxy-2-methylpropyl group distinguishes it from simpler N-substituents (e.g., H in 3-[(2-fluorophenyl)thio]propanamide ). In contrast, the sulfamoylbenzyl group in introduces a polar sulfonamide moiety, which is often associated with enzyme inhibition (e.g., carbonic anhydrase inhibitors).

C3 Functional Groups: The phenylthio group in the target compound contrasts with the diazirinyl group in , which enables photoaffinity labeling for studying protein-ligand interactions.

Biological and Chemical Applications :

- Compounds with sulfonamide groups (e.g., ) are widely used in drug design due to their bioactivity, while thiacalix[4]arene-propanamide derivatives are tailored for supramolecular chemistry.

- The target compound’s methoxy and phenylthio groups suggest utility as a synthetic intermediate or in materials science, though specific applications require further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.